1-(3,4-Dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C19H20FN3O4 and its molecular weight is 373.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Urea Biosensors
Urea, a significant organic compound found in nature and the human body, plays a crucial role in various critical diseases and industrial applications. The development of urea biosensors has been a significant area of research due to the necessity to detect and quantify urea concentrations accurately. These biosensors utilize the enzyme urease as a bioreceptor element, incorporating various materials like nanoparticles, conducting polymers, and carbon materials to enhance enzyme immobilization and sensing parameters. This comprehensive study provides insights into the advancements in biosensor technology for urea detection, highlighting the importance of material science in biosensor development (Botewad et al., 2021).
Drug Design Applications
The unique hydrogen bonding capabilities of ureas have made them a critical functional group in drug-target interactions. Ureas are incorporated in small molecules displaying a broad range of bioactivities, including modulators for selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This review outlines various urea derivatives' successful studies, emphasizing the significance of urea moiety in medicinal chemistry. It stimulates the use of urea as a structural motif, supporting rational decision-making in drug design (Jagtap et al., 2017).
Hydrogen Carrier Potential
Urea has recently been highlighted for its potential as a hydrogen carrier, offering a sustainable and long-term energy supply solution. Given urea's non-toxicity, stability, and ease of transport and storage, it presents a viable alternative to traditional industrial chemicals for hydrogen storage and fuel cell power. This review explores urea's attributes as a hydrogen carrier, discussing the feasibility of utilizing urea for this purpose and emphasizing the need for focused research to exploit sustainable hydrogen supply routes (Rollinson et al., 2011).
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-26-16-8-5-13(9-17(16)27-2)21-19(25)22-14-10-18(24)23(11-14)15-6-3-12(20)4-7-15/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBWKKXIYACCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.